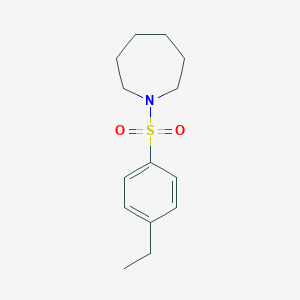
5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide, also known as BDBES, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the family of sulfonamide derivatives and is widely used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide is primarily based on its ability to inhibit the activity of carbonic anhydrase enzymes. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for maintaining the acid-base balance in the body. By inhibiting the activity of carbonic anhydrase enzymes, this compound can also reduce the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of bicarbonate ion production, and the suppression of prostaglandin production. These effects can have significant implications for the treatment of various medical conditions, including inflammation, osteoporosis, and glaucoma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide in lab experiments is its relatively simple synthesis process, which allows for large-scale production. This compound is also stable under a wide range of conditions, making it an ideal reagent for various applications. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the use of 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide in scientific research. One possible direction is the development of this compound-based drugs for the treatment of various medical conditions, including inflammation, osteoporosis, and glaucoma. Another potential direction is the investigation of this compound as a potential anticancer agent, as recent studies have suggested that this compound may exhibit antiproliferative activity against certain cancer cell lines. Additionally, the use of this compound in the development of new diagnostic tools and imaging agents is also an area of active research.
Synthesemethoden
The synthesis of 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide is a multistep process that involves the reaction of 5-bromo-2-nitrobenzoic acid with ethyl alcohol and sodium ethoxide to form the corresponding ethyl ester. The ester is then reacted with diethylamine and sulfuric acid to produce this compound. The overall synthesis process is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in many physiological processes, including acid-base balance, respiration, and bone resorption. This compound has also been investigated for its potential as an anti-inflammatory agent, with promising results.
Eigenschaften
Molekularformel |
C12H18BrNO3S |
|---|---|
Molekulargewicht |
336.25 g/mol |
IUPAC-Name |
5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-4-14(5-2)18(15,16)12-9-10(13)7-8-11(12)17-6-3/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
FBWZDHDLIPNSMK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)OCC |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)









![1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B272312.png)
![1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272315.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)
